methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester characterized by a 3-methoxytetrahydrothiophen-3-ylmethyl group attached to the sulfamoyl moiety. Its molecular formula is C₁₅H₁₉NO₅S₂, with a molecular weight of 357 g/mol. The compound features:
- A benzoate ester backbone with a sulfamoyl group at the para position.
- A tetrahydrothiophene ring (a sulfur-containing heterocycle) substituted with a methoxy group at the 3-position.
- A methylene bridge linking the sulfamoyl group to the tetrahydrothiophene ring.
Properties
IUPAC Name |
methyl 4-[(3-methoxythiolan-3-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-19-13(16)11-3-5-12(6-4-11)22(17,18)15-9-14(20-2)7-8-21-10-14/h3-6,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOPJMFCDOEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase isozymes, which play crucial roles in various physiological and pathological processes, including cancer progression. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 305.39 g/mol
- CAS Number: Not specifically listed in the search results, but can be derived from its components.
This compound functions primarily as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Among the twelve isozymes, CAIX is particularly noted for its overexpression in various solid tumors, making it a target for anticancer therapies.
Inhibition Studies
Research has shown that compounds similar to this compound exhibit high affinity for CAIX. For instance, one study reported that a related compound demonstrated a dissociation constant () of 0.12 nM for CAIX, indicating potent inhibitory activity against this isozyme .
Anticancer Potential
-
Study on Sulfamoyl Compounds:
- A series of sulfamoyl benzoates were synthesized and evaluated for their inhibitory effects on CA isozymes. The findings indicated that modifications in the chemical structure significantly influenced binding affinity and selectivity toward CAIX over other isozymes.
- Table 1: Binding Affinities of Selected Compounds
Compound (nM) Selectivity Ratio (CAIX/Other CAs) Compound A 0.12 >100 Compound B 0.25 50 This compound TBD TBD - Mechanistic Insights:
Other Biological Activities
In addition to its role as a carbonic anhydrase inhibitor, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . Further research is needed to fully characterize these effects.
Comparison with Similar Compounds
Research Findings and Trends
Structural Trends in Sulfamoyl Benzoates
- Halogenation : Compounds like Compound 64 use Cl and CF₃ groups to enhance binding affinity and stability, but these may increase toxicity .
- Heterocyclic Diversity : The 1,3,4-oxadiazole in LMM5 and the tetrahydrothiophene in the target compound demonstrate how heterocycles modulate bioactivity. Oxadiazoles are privileged structures in drug discovery due to their metabolic resistance and planar geometry .
Pharmacokinetic Considerations
- The target compound’s methoxy group on the tetrahydrothiophene ring could improve solubility compared to purely hydrophobic analogs. However, its molecular weight (357 g/mol) is lower than LMM5 (492 g/mol), suggesting better bioavailability under Lipinski’s rules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
